7-Bromo-2-chloro-8-methylquinoline
Description
The Broader Context of Quinoline (B57606) Heterocycles in Organic Chemistry
Quinoline is a heterocyclic aromatic organic compound characterized by a double-ring structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. chemsynthesis.com This structural motif is not merely a chemical curiosity; it is a foundational component in a vast array of natural products and synthetic compounds. chemsynthesis.com First isolated from coal tar, quinoline and its derivatives are now central to various chemical disciplines, serving as versatile precursors in the synthesis of complex molecules. echemi.com Their unique electronic properties, arising from the fused aromatic system and the presence of a nitrogen atom, make them crucial in medicinal chemistry, materials science, and as reagents in organic synthesis. chemsynthesis.comchemicalbook.com
The quinoline scaffold can be synthesized through several established methods, including the Skraup synthesis, which involves the reaction of aniline (B41778) with α,β-unsaturated carbonyl compounds. chemsynthesis.com This and other synthetic routes provide access to a wide diversity of substituted quinolines, allowing for the fine-tuning of their chemical and physical properties for specific applications.
Significance of Halogenated Quinoline Derivatives in Chemical Research
The introduction of halogen atoms onto the quinoline core significantly influences the molecule's physicochemical properties and reactivity. Halogenation can enhance the biological activity of quinoline derivatives, a strategy frequently employed in drug discovery. chemicalbook.com For instance, the inclusion of chlorine at the 7-position is a key feature of the antimalarial drug chloroquine. mdpi.com
Halogen atoms can alter a molecule's lipophilicity, membrane permeability, and metabolic stability. Furthermore, they provide reactive handles for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, thereby expanding the accessible chemical space for developing new compounds. The regioselective introduction of halogens at specific positions on the quinoline ring is an active area of research, with modern, metal-free halogenation methods being developed to provide more economical and environmentally friendly synthetic routes. prepchem.com
Overview of Advanced Research Trajectories for 7-Bromo-2-chloro-8-methylquinoline
This compound is a synthetic organic compound that has emerged as a valuable intermediate in several areas of chemical research. chemsrc.com Its unique substitution pattern, featuring a bromine atom at the 7-position, a chlorine atom at the 2-position, and a methyl group at the 8-position, provides a combination of steric and electronic features that influence its reactivity and potential applications.
The presence of two different halogen atoms at distinct positions allows for selective and sequential chemical transformations. This makes this compound a versatile building block for the synthesis of more complex, polyfunctional quinoline derivatives. chemicalbook.com Key research trajectories for this compound include its use in:
Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. Derivatives are being investigated for their potential as anticancer and antimicrobial agents. For example, related halogenated quinolines have been used to create compounds that inhibit enzymes like phosphodiesterase 5 (PDE5).
Materials Science: The quinoline core is of interest for developing new materials with specific optical or electronic properties. brieflands.com
Agrochemistry: Halogenated quinolines are explored for their potential as pesticides and herbicides due to their ability to interfere with microbial enzymatic pathways.
A likely synthetic route to this compound could involve a multi-step process starting with the synthesis of 7-chloro-8-methylquinoline (B132762), followed by a bromination step. The synthesis of 7-chloro-8-methylquinoline can be achieved, and its subsequent bromination using reagents like N-bromosuccinimide can introduce the bromine atom at the desired position. prepchem.com
Scope and Objectives of the Academic Research Outline
This article provides a focused overview of the chemical compound this compound. The primary objective is to detail its standing within the broader context of quinoline chemistry and to highlight the significance of its specific halogenation pattern. The subsequent sections will be dedicated to a detailed examination of its synthesis, chemical properties, and its established and potential applications in scientific research, supported by relevant data. The content is intended to be a scientific resource for researchers in organic chemistry, medicinal chemistry, and materials science.
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇BrClN | chemsrc.com |
| Molecular Weight | ~256.53 g/mol | chemsrc.com |
| CAS Number | 1694478-32-4 | chemsrc.com |
| Appearance | Solid (predicted) | |
| Melting Point | 73-74 ºC (for the related 4-methyl isomer) | chemsynthesis.com |
Research Applications of Halogenated Quinolines
| Application Area | Description | Key Findings |
| Medicinal Chemistry | Development of new drugs. | Halogenation can enhance anticancer and antimicrobial activity. The 7-chloro moiety is a known pharmacophore in antimalarial drugs. mdpi.com |
| Materials Science | Creation of functional materials. | Quinoline derivatives are investigated for applications in organic electronics. brieflands.com |
| Agrochemistry | Development of pesticides and herbicides. | Halogenated quinolines can disrupt microbial enzyme functions. |
| Organic Synthesis | Use as a versatile chemical intermediate. | Halogen atoms serve as reactive sites for cross-coupling reactions to build molecular complexity. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7BrClN |
|---|---|
Molecular Weight |
256.52 g/mol |
IUPAC Name |
7-bromo-2-chloro-8-methylquinoline |
InChI |
InChI=1S/C10H7BrClN/c1-6-8(11)4-2-7-3-5-9(12)13-10(6)7/h2-5H,1H3 |
InChI Key |
VJJOBLVJACMYFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2)Cl)Br |
Origin of Product |
United States |
Synthetic Methodologies for 7 Bromo 2 Chloro 8 Methylquinoline and Analogues
Retrosynthetic Analysis and Strategic Disconnections for the Halogenated Methylquinoline Core
A retrosynthetic analysis of 7-bromo-2-chloro-8-methylquinoline reveals several key disconnections that can guide its synthesis. The primary strategic disconnections involve the formation of the quinoline (B57606) ring system and the introduction of the halogen substituents.
One common approach is to disconnect the pyridine (B92270) ring of the quinoline system. This leads back to a substituted aniline (B41778) and a three-carbon unit, which is a hallmark of classical quinoline syntheses like the Skraup, Doebner-von Miller, and Combes reactions. organicreactions.orgmdpi.com For this compound, a plausible precursor would be 3-bromo-2-methylaniline. The chloro substituent at the C-2 position can be introduced either during the cyclization or as a subsequent functional group interconversion.
Another key disconnection is the carbon-halogen bond. The bromine at C-7 and chlorine at C-2 can be envisioned as being introduced through electrophilic halogenation or nucleophilic substitution reactions on a pre-formed 8-methylquinoline (B175542) core. The timing and selectivity of these halogenation steps are critical for a successful synthesis. For instance, the chloro group at C-2 can be installed from a hydroxyl group using reagents like phosphorus oxychloride (POCl₃). youtube.com
A further retrosynthetic strategy involves the construction of the quinoline ring from ortho-substituted aromatic precursors. For example, an o-alkynylaryl isocyanide could be a precursor, where an intramolecular cyclization would form the quinoline ring, with the potential for simultaneous introduction of a halogen at the C-2 position. oup.comoup.com
These retrosynthetic pathways highlight the main challenges in the synthesis of this compound: the regioselective construction of the substituted quinoline core and the selective introduction of the halogen atoms at the desired positions.
De Novo Synthesis Pathways from Acyclic and Simple Cyclic Precursors
The de novo synthesis of the quinoline core is a cornerstone of heterocyclic chemistry, with several classical methods that can be adapted for the preparation of halogenated and methylated analogues.
The following table summarizes the key features of classical quinoline syntheses and their applicability to the synthesis of substituted quinolines.
| Reaction | Reactants | Key Features | Reference(s) |
| Skraup Synthesis | Aniline, glycerol (B35011), sulfuric acid, oxidizing agent | Can be violent, often requires harsh conditions. Modifications can improve yields and safety. | wikipedia.orgiipseries.orgresearchgate.net |
| Doebner-von Miller Reaction | Aniline, α,β-unsaturated carbonyl compound | A variation of the Skraup synthesis, allowing for the synthesis of 2- and 4-substituted quinolines. | iipseries.orgwikipedia.orgresearchgate.net |
| Friedländer Synthesis | o-aminoaryl aldehyde or ketone, compound with an α-methylene group | A versatile method catalyzed by acids or bases. | organicreactions.orgwikipedia.orgorganic-chemistry.org |
| Combes Synthesis | Aniline, β-diketone | Leads to 2,4-disubstituted quinolines via a Schiff base intermediate. | wikipedia.orgresearchgate.netyoutube.com |
| Pfitzinger Reaction | Isatin or isatic acid, carbonyl compound | A variation of the Friedländer synthesis that produces quinoline-4-carboxylic acids. | organicreactions.orgnih.gov |
For the synthesis of this compound, a modified Skraup or Doebner-von Miller reaction could be employed starting from 3-bromo-2-methylaniline. The choice of the three-carbon component would determine the substituent at the C-2 position. For instance, reaction with an appropriate α,β-unsaturated aldehyde or ketone could lead to a 2-substituted-7-bromo-8-methylquinoline, which could then be chlorinated at the C-2 position.
The Friedländer synthesis offers a more convergent approach. organicreactions.orgwikipedia.orgorganic-chemistry.org One could condense a 2-amino-3-bromo-6-methylbenzaldehyde or a corresponding ketone with a compound containing an α-chloro-α'-methylene ketone to directly construct the this compound ring system. Chlorotrimethylsilane has been used to mediate the Friedländer synthesis of 3-haloquinolines from α-haloketones. researchgate.net
The Combes synthesis involves the reaction of anilines with β-diketones. wikipedia.orgresearchgate.netyoutube.com To obtain the desired substitution pattern, a custom β-diketone would be required, which might involve a multi-step synthesis itself, potentially limiting the practicality of this approach for this specific target.
Modern synthetic methods often rely on the cyclization of carefully designed precursors. One such strategy is the electrophilic cyclization of N-(2-alkynyl)anilines, which can produce a variety of substituted quinolines under mild conditions. nih.gov For the target molecule, an N-(2-alkynyl)-3-bromo-2-methylaniline could be cyclized. The choice of the cyclization reagent could potentially introduce the chloro group at the C-2 position. For example, treatment of o-alkynylaryl isocyanides with triethylamine (B128534) in chloroform (B151607) can lead to 2-chloroquinolines. oup.comoup.com
Another approach involves the cyclization of ortho-halogenated N-acylbenzylamines. rsc.org While this method typically leads to dihydroisoquinolones, modifications could potentially be developed to favor quinoline formation.
Multi-component reactions (MCRs) have gained prominence as they allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. rsc.orgrsc.org Several MCRs have been developed for the synthesis of quinolines. nih.goviicbe.org For instance, a three-component reaction involving an aniline, an aldehyde, and an activated alkyne could potentially be adapted. To synthesize this compound via an MCR, one would need to select the appropriate starting materials that already contain the necessary bromo and methyl functionalities on the aniline component and a component that would lead to the chloro substituent at the C-2 position.
Functional Group Interconversion Strategies at the Quinoline Core
The selective introduction of functional groups onto a pre-existing quinoline ring is a powerful strategy for accessing specific substitution patterns.
The regioselective halogenation of quinolines is a well-studied area. The electronic nature of the quinoline ring, with its electron-rich benzene (B151609) ring and electron-deficient pyridine ring, dictates the position of electrophilic attack.
Bromination at C-7: Direct bromination of 8-methylquinoline would likely lead to a mixture of products. However, by carefully controlling the reaction conditions and using specific brominating agents, regioselectivity can be achieved. For instance, bromination of 8-substituted quinolines has been shown to yield various bromo-derivatives depending on the substituent and reaction conditions. researchgate.netacgpubs.org For example, bromination of 8-hydroxyquinoline (B1678124) can give a mixture of 5,7-dibromo and 7-bromo derivatives. acgpubs.org
Chlorination at C-2: The C-2 position of the quinoline ring is susceptible to nucleophilic attack. A common method for introducing a chlorine atom at this position is the conversion of a 2-hydroxyquinoline (B72897) (a quinolin-2-one) to the corresponding 2-chloroquinoline (B121035) using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This transformation is a key step in the synthesis of many biologically active quinolines. youtube.com
The following table provides examples of selective halogenation methods for quinolines.
| Position | Halogen | Reagent(s) | Conditions | Reference(s) |
| C-5 | Cl, Br, I | N-halosuccinimides (NCS, NBS, NIS) | Aqueous conditions, metal-free | rsc.org |
| C-5 | Cl, Br, I | Trihaloisocyanuric acid | Room temperature, air | rsc.org |
| C-3 | Cl, Br, I | ICl, I₂, Br₂ | Electrophilic cyclization of N-(2-alkynyl)anilines | nih.gov |
| C-2 | Cl, Br, F, I | Halide-mediated intramolecular cyclization of o-alkynylaryl isocyanides | Triethylamine, chloroform or other halogen sources | oup.comoup.com |
| C-3 | Cl, Br | Potassium halide, PIFA/PIDA | Electrochemical, room temperature | researchgate.netnih.gov |
Introduction and Modification of the Methyl Group at C-8
The introduction of a methyl group at the C-8 position of the quinoline core is a synthetic challenge that often requires directed C–H activation strategies. The directing-group approach, utilizing the quinoline nitrogen, is a powerful tool for achieving regioselectivity. One prominent method involves the use of quinoline N-oxides, which act as an internal chelating group to direct metal catalysts to the C-8 position.
Recent research has demonstrated the site-selective C8-alkylation of quinoline N-oxides using cobalt(III) catalysis. acs.org This method employs cyclopropyl (B3062369) alcohols as alkylating agents in a process that merges C–H and C–C bond activation. acs.org Similarly, rhodium and iridium catalytic systems have been developed for the direct C–H functionalization of quinoline N-oxides at the 8-position. acs.org While these examples often focus on amidation or iodination, the underlying principle of N-oxide directed C-H activation is applicable to methylation with appropriate reagents.
Once installed, the C-8 methyl group exhibits unique reactivity due to its peri-position relative to the quinoline nitrogen. The protons of the C-8 methyl group are noted to be more acidic than those on methyl groups at other positions, such as C-7. This increased acidity is attributed to the ability of the resulting carbanion to be stabilized through delocalization involving the quinoline ring system, potentially interacting with the nitrogen atom. vaia.com This enhanced acidity facilitates further modifications of the methyl group, such as functionalization or homologation, allowing for the synthesis of more complex C-8 substituted quinoline derivatives.
Orthogonal Protection and Deprotection Strategies for Complex Syntheses
In the multistep synthesis of complex molecules like this compound, which contains multiple reactive sites, orthogonal protection strategies are indispensable. bham.ac.uk An orthogonal protection scheme allows for the selective removal of one protecting group in the presence of others by using specific, non-interfering reaction conditions. bham.ac.ukacs.org This enables chemists to unmask and react with different functional groups in a controlled, sequential manner.
For the synthesis of complex quinolines, a variety of protecting groups for functionalities like amines and hydroxyls are employed. Common orthogonal pairs include the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group. acs.org In syntheses involving multiple cysteine residues, groups such as the acid-labile trityl (Trt) and the iodine-sensitive acetamidomethyl (Acm) are used orthogonally. nih.gov
A notable innovation in this area is the development of quinoline-based photolabile protecting groups (PPGs). nih.gov For instance, the 7-(piperazin-1-yl)-2-(methyl)quinolinyl (PPZQ) group can be used to protect cysteine thiols. This group is stable under various conditions, including those for native chemical ligation (NCL) and radical desulfurization, but can be removed efficiently and tracelessly upon irradiation with light, typically at 365 nm. nih.govresearchgate.net Such a strategy would be highly valuable in the late-stage functionalization of a complex quinoline-containing peptide or natural product, providing a "clean" deprotection method that avoids harsh chemical reagents.
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | Cbz, Fmoc, Acm |
| Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) | Boc, Fmoc, Acm |
| Acetamidomethyl | Acm | Iodine (I₂) | Trt, Mob, Acid/Base labile groups |
| Trityl | Trt | Mild Acid | Acm, Fmoc |
| 7-(Piperazin-1-yl)-2-(methyl)quinolinyl | PPZQ | UV Light (Photolysis) | Most chemical reagents |
Catalytic Approaches in the Synthesis of Halogenated Quinolines
The synthesis of the quinoline nucleus itself is often achieved through classic named reactions like the Skraup, Doebner-von Miller, or Friedländer syntheses. tandfonline.com However, modern catalytic methods offer superior efficiency, selectivity, and functional group tolerance, which are critical for preparing highly substituted and halogenated quinolines.
Transition Metal-Catalyzed Cycloadditions and Cross-Couplings in Quinoline Annulation
Transition metals, particularly palladium, rhodium, ruthenium, and copper, are central to contemporary quinoline synthesis. researchgate.net Palladium-catalyzed cascade reactions have been developed that allow for the construction of the quinoline core from simple starting materials. One such example is the reaction of o-aminocinnamonitriles with arylhydrazines, which proceeds through a denitrogenative addition followed by intramolecular cyclization to yield polysubstituted quinolines. nih.gov The presence of a halogen on the product from such a reaction is advantageous, as it provides a handle for further synthetic diversification via cross-coupling reactions. nih.gov
Transition metal catalysis is also the cornerstone of C–H functionalization, providing a direct route to introduce substituents onto a pre-formed quinoline ring. acs.org While many methods focus on C-2 functionalization, strategies for activating other positions, including the remote C-5 and C-8 positions, have been developed, often using a directing group. acs.orgrsc.org
| Catalyst System | Reaction Type | Starting Materials | Key Features |
| PdCl₂ / TfOH | Denitrogenative Cascade | o-aminocinnamonitriles, arylhydrazines | Forms quinoline core, tolerates halogens. nih.gov |
| Co(III) / N-Oxide | C8-H Alkylation | Quinolines, Cyclopropanols | Site-selective C-8 functionalization. acs.org |
| Rh(III) or Ir(III) / N-Oxide | C8-H Functionalization | Quinolines, Dioxazolones | Regioselective C-8 amidation/halogenation. acs.org |
| Cu-Catalysis | One-Pot Cascade | 2-Bromobenzaldehydes, Ketones, Ammonia (B1221849) | Efficient assembly of substituted quinolines. tandfonline.com |
Organocatalysis and Biocatalysis for Asymmetric and Enantioselective Routes (If Applicable)
Asymmetric organocatalysis has emerged as a powerful third pillar of catalysis, alongside transition metal catalysis and biocatalysis. acs.org It utilizes small, chiral organic molecules to catalyze reactions with high enantioselectivity. youtube.com This approach is particularly relevant for synthesizing chiral quinoline derivatives.
One-pot domino or cascade reactions catalyzed by chiral primary or secondary amines (such as proline and its derivatives) can provide direct access to complex polycyclic quinoline structures with multiple stereocenters. acs.org The mechanism often involves the formation of a chiral enamine or iminium ion intermediate from the catalyst and one of the substrates. This intermediate then undergoes a series of stereocontrolled transformations, such as Michael additions and intramolecular cyclizations (e.g., aza-Diels-Alder reactions), to build the quinoline scaffold enantioselectively. acs.orgyoutube.com While direct biocatalytic routes for this compound are not prominently documented, the principles of using enzymes for selective halogenation or bond formation are well-established in biotechnology and could be applied in the future.
Photoredox and Electrochemical Synthesis Methodologies
Visible-light photoredox catalysis has revolutionized modern organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. rsc.org This strategy has been successfully applied to the synthesis of substituted quinolines. In one approach, an iridium or ruthenium photocatalyst absorbs visible light and engages in single-electron transfer (SET) with substrates to generate radicals. For example, vinyl azides can serve as radical acceptors, reacting with radicals generated from α-carbonyl benzyl (B1604629) bromides to initiate a cascade that forms polysubstituted quinolines. researchgate.net
Another photoredox strategy involves the condensation of anilines and alkenyl ethers, which enables the synthesis of 2-alkylquinolines under mild conditions with good substrate scope. rsc.org Photochemical methods can also be used to achieve unique transformations that are difficult via other means, such as the direct C-H hydroxyalkylation of quinolines, which diverges from the classical Minisci reaction pathway by avoiding the need for an external oxidant. nih.gov Electrochemical synthesis offers a complementary approach, using an electric potential to drive redox reactions for quinoline construction, often with high efficiency and selectivity.
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.com The synthesis of quinolines, which traditionally involved harsh conditions (e.g., high temperatures, strong acids) and toxic reagents, is an area where green methodologies have made a significant impact. tandfonline.comnih.gov
Key green approaches to quinoline synthesis include:
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields. tandfonline.comresearchgate.net
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a cornerstone of green chemistry. tandfonline.com One-pot reactions in water or ethanol/water mixtures have been developed for synthesizing various quinoline derivatives. tandfonline.com
Multicomponent Reactions (MCRs): MCRs involve combining three or more starting materials in a single step to form a complex product, which increases atom economy and reduces waste from intermediate separation and purification steps. tandfonline.combenthamdirect.com
These sustainable methods are not only environmentally responsible but also often lead to more efficient and economical synthetic routes for valuable compounds like this compound and its analogues. nih.gov
| Traditional Methods (e.g., Skraup) | Green Chemistry Approaches |
| Harsh conditions (strong acid, high temp). tandfonline.com | Mild conditions, often room temperature. rsc.org |
| Hazardous solvents and reagents. tandfonline.com | Use of water, ethanol, or solvent-free conditions. tandfonline.comresearchgate.net |
| Often produce significant waste. tandfonline.com | High atom economy via multicomponent reactions. benthamdirect.com |
| Long reaction times. nih.gov | Rapid reactions via microwave assistance. tandfonline.com |
| Stoichiometric reagents. nih.gov | Use of recyclable catalysts. tandfonline.com |
Solvent-Free and Aqueous Medium Reactions
The push to replace volatile and often toxic organic solvents has led to the exploration of solvent-free and aqueous reaction conditions for quinoline synthesis. These approaches not only reduce environmental impact but can also offer surprising benefits in terms of reaction rates and selectivity. eurekalert.org
Solvent-Free Reactions:
Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. By eliminating the solvent, these methods reduce waste, cost, and safety hazards associated with volatile organic compounds (VOCs). Heat is often applied to facilitate the reaction between neat reactants, sometimes in the presence of a solid catalyst.
Key findings in solvent-free quinoline synthesis include:
Heterogeneous Catalysis: Zeolites, such as Hβ zeolite, have been successfully used as catalysts for the one-step cyclization of 2-aminobenzophenones and ketones to produce 2,4-disubstituted quinolines. rsc.org This method is scalable, and the catalyst can be recovered and reused multiple times without significant loss of activity. rsc.org
Simple Catalysts: Inexpensive and simple catalysts like caesium iodide have proven effective for synthesizing quinoline derivatives from 2-aminoacetophenones and ketones under thermal, solvent-free conditions. researchgate.net This approach is noted for its clean reaction profile, simple methodology, and high yields in short reaction times. researchgate.net
Lewis Acid Promotion: Bismuth(III) chloride (BiCl₃) promotes the Friedländer reaction between o-aminoaryl ketones and α-methylene ketones under solvent-free conditions, leading to excellent yields of polysubstituted quinolines. eurekaselect.com Similarly, Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) has been used as a powerful desiccant and cyclizing agent in solvent-free Friedländer syntheses. uc.cl
Aqueous Medium Reactions:
Water, once shunned by organic chemists, is now celebrated as a green solvent due to its non-toxicity, non-flammability, and abundance. eurekalert.org Reactions in water can benefit from unique hydrophobic effects and hydrogen bonding interactions that can accelerate reaction rates and influence selectivity. ingentaconnect.com
Key findings in aqueous quinoline synthesis include:
Surfactant-Mediated Catalysis: The use of surfactants in water can create micelles that act as microreactors, facilitating reactions between otherwise insoluble organic substrates.
Catalyst-Free Innovations: Some multi-component reactions for quinoline synthesis have been developed to proceed efficiently in water or ethanol-water mixtures without the need for a catalyst, often accelerated by microwave irradiation. tandfonline.com
Nanocatalysis in Water: Magnetically recoverable nanocatalysts, such as copper ferrite (B1171679) (CuFe₂O₄), have been employed for the synthesis of quinoline derivatives in aqueous media, combining the benefits of a green solvent with ease of catalyst separation and reuse. acs.org
Interactive Table 1: Green Synthetic Approaches for Quinolines
| Method Type | Catalyst | Starting Materials Example | Conditions | Key Advantage | Reference |
|---|---|---|---|---|---|
| Solvent-Free | Hβ Zeolite | 2-Aminobenzophenone, Ketone | Thermal | Reusable heterogeneous catalyst | rsc.org |
| Solvent-Free | Caesium Iodide | 2-Aminoacetophenone, Ketone | Thermal | Simple, clean, high yields | researchgate.net |
| Solvent-Free | BiCl₃ | o-Aminoaryl Ketone, α-Methylene Ketone | Thermal | Excellent yields for polysubstituted quinolines | eurekaselect.com |
| Aqueous | p-TSA | 6-Amino-1,3-dimethyluracil, Aldehyde, Dimedone | 90°C | Eco-friendly solvent | tandfonline.com |
| Aqueous | CuFe₂O₄ Nanoparticles | Aldehyde, Amine, Alkyne | Reflux | Magnetically recoverable catalyst | acs.org |
| Aqueous-Ethanol | CuSO₄-D-glucose | Bromo-benzaldehyde, Sodium azide, Active methylene | Heat | Air-stable, affordable catalyst | tandfonline.com |
Atom Economy and Step Economy Considerations in Synthetic Route Design
Modern synthetic design prioritizes efficiency not just in yield but in the conservation of mass and the reduction of complexity. Atom economy and step economy are two guiding principles in achieving this "ideal synthesis." nih.govstanford.edu
Atom Economy:
Atom economy, a concept central to green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. ijpsjournal.com Syntheses with high atom economy minimize the generation of byproducts, leading to less waste.
Strategies to improve atom economy in quinoline synthesis include:
Addition Reactions: Designing syntheses around cycloadditions or tandem reactions where most or all reactant atoms are integrated into the product is ideal. A highly efficient one-pot procedure has been developed for preparing substituted quinolines from o-nitrotoluenes and olefins, where water is the only byproduct, representing a very atom-economical process. rsc.orgrsc.org
Domino Reactions: These sequences, where subsequent reactions occur under the same conditions without isolating intermediates, inherently improve atom economy. A metal-free domino condensation/aza-Prins cyclization/retro-aldol reaction between 2-alkenylanilines and β-dicarbonyl compounds provides a variety of 2-substituted quinolines efficiently. organic-chemistry.org
Avoiding Stoichiometric Reagents: The use of catalytic amounts of reagents instead of stoichiometric ones, particularly for oxidation or reduction steps, significantly enhances atom economy.
Step Economy:
Key approaches to achieving step economy include:
Multi-Component Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product containing portions of all reactants, are a powerful tool for building molecular complexity rapidly.
C-H Functionalization: Directly converting C-H bonds to C-C or C-N bonds avoids the need for pre-functionalized starting materials (e.g., halides or organometallics), thereby shortening synthetic sequences.
One-Pot Syntheses: Combining multiple transformations in a single reactor without intermediate workup saves time and resources. A one-step synthesis of quinoline-3,4-dicarboxylates from isatins and β-keto esters has been developed, replacing older two-step Pfitzinger-based methods. tandfonline.com
Interactive Table 2: Comparison of Synthetic Economy in Quinoline Synthesis
| Strategy | Description | Traditional Drawback | Modern Advantage | Reference |
|---|---|---|---|---|
| Atom Economy | Maximizing reactant atom incorporation into the product. | Use of protecting groups and stoichiometric reagents generates significant waste. | Direct synthesis from nitroaromatics where water is the only byproduct. | rsc.orgrsc.org |
| Step Economy | Reducing the total number of synthetic steps. | Classical named reactions often require multiple steps of activation, condensation, and workup. | One-pot, multi-component reactions build complex quinolines in a single step. | tandfonline.com |
| C-H Functionalization | Direct conversion of C-H bonds. | Requires pre-functionalization (e.g., halogenation) of substrates, adding steps. | Avoids extra steps, improving overall efficiency and reducing waste. | rsc.orgrsc.org |
Process Intensification and Waste Minimization Strategies
Process intensification involves developing novel equipment and techniques that lead to dramatically smaller, cleaner, safer, and more energy-efficient chemical processes. These strategies are intrinsically linked to waste minimization, which aims to reduce or eliminate waste at its source.
Process Intensification:
Continuous Flow Synthesis: Moving from traditional batch reactors to continuous flow systems offers superior control over reaction parameters (temperature, pressure, mixing), enhanced safety, and easier scalability. ijpsjournal.com This technology is particularly advantageous for highly exothermic or hazardous reactions.
Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or sonication can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating. tandfonline.com These methods transfer energy more efficiently and can enable catalyst-free transformations. tandfonline.com
Photocatalysis and Electrocatalysis: Using light or electricity to drive chemical reactions can replace harsh chemical reagents. ijpsjournal.com For instance, visible-light-mediated aerobic dehydrogenation of tetrahydroquinolines using a simple TiO₂ catalyst provides an environmentally friendly route to quinolines. organic-chemistry.org
Waste Minimization:
A key metric for evaluating waste is the Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of the desired product. The goal of green chemistry is to bring the E-factor as close to zero as possible.
Strategies for minimizing waste in quinoline synthesis include:
Catalyst Selection: Employing catalysts based on earth-abundant and non-toxic metals like iron instead of precious or toxic metals (e.g., palladium, ruthenium) is a primary goal. rsc.org An iron-catalyzed, external oxidant-free functionalization of quinoline-N-oxides has been reported with an exceptionally low E-factor of approximately 0.92, representing a >84% reduction in waste compared to known protocols. rsc.orgrsc.org
Oxidant-Free Reactions: Designing syntheses that avoid stoichiometric, and often hazardous, external oxidants is crucial. The use of quinoline-N-oxides as substrates allows the N-oxide moiety to function as an internal oxidant, with the only byproduct being water. rsc.org This strategy significantly reduces waste and improves the safety profile of the reaction.
Recyclable Catalysts: The development of catalysts that can be easily recovered and reused for multiple reaction cycles is fundamental to waste minimization and economic viability. rsc.orgacs.org
Interactive Table 3: Advanced Strategies for Sustainable Quinoline Synthesis
| Strategy | Technology/Method | Description | Impact on Waste/Efficiency | Reference |
|---|---|---|---|---|
| Process Intensification | Continuous Flow Reactors | Reactions are run in a continuous stream through a small reactor. | Improved safety, control, and scalability; reduced waste. | ijpsjournal.com |
| Process Intensification | Microwave Irradiation | Use of microwave energy to heat reactions. | Drastically reduced reaction times (minutes vs. hours), often higher yields. | tandfonline.com |
| Waste Minimization | Iron Catalysis | Use of inexpensive, non-toxic iron salts as catalysts. | Replaces hazardous and precious metal catalysts, improving the process's green profile. | rsc.orgrsc.org |
| Waste Minimization | Oxidant-Free C-H Activation | Using quinoline-N-oxides as self-oxidizing substrates. | Eliminates the need for external oxidants; water is the only byproduct. | rsc.org |
| Waste Minimization | Photocatalysis | Using light to drive reactions with a catalyst. | Replaces chemical reagents with a sustainable energy source, reducing byproducts. | ijpsjournal.comorganic-chemistry.org |
Mechanistic Investigations of Synthetic Transformations Involving 7 Bromo 2 Chloro 8 Methylquinoline
Elucidation of Reaction Pathways for Key Ring Formation and Functionalization Steps
The formation of the 7-Bromo-2-chloro-8-methylquinoline scaffold can be envisioned through several synthetic strategies, primarily involving either the construction of the quinoline (B57606) core with subsequent functionalization or the use of pre-functionalized precursors in a ring-forming reaction.
One plausible pathway involves a multi-step sequence starting from a substituted aniline (B41778). Classic quinoline syntheses such as the Skraup-Doebner-Von Miller reaction are foundational. wikipedia.org In a hypothetical pathway for this compound, one might start with 2-methyl-3-bromoaniline. The Skraup synthesis, which utilizes glycerol (B35011), sulfuric acid, and an oxidizing agent, could then be employed to construct the quinoline ring. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, dehydration, and finally oxidation to the aromatic quinoline.
Alternatively, a Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds, could offer a more controlled approach to the quinoline core. wikipedia.orgnih.gov The reaction of an appropriately substituted aniline with an α,β-unsaturated ketone or aldehyde under acidic conditions leads to the formation of the quinoline ring system. nih.gov
Following the formation of a bromo-methyl-substituted quinoline, subsequent chlorination at the 2-position would be necessary. This is often achieved through the conversion of a 2-quinolinone to the 2-chloroquinoline (B121035) using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The 2-quinolinone itself can be synthesized through various methods, including the Knorr quinoline synthesis.
The regioselectivity of the bromination step is a critical consideration. Direct bromination of 8-methylquinoline (B175542) would likely lead to a mixture of products. researchgate.net Therefore, the use of a directing group or a specific synthetic sequence is paramount to achieve the desired 7-bromo substitution. For instance, the halogenation of 8-substituted quinolines has been shown to be highly regioselective, often favoring the C5 and C7 positions. researchgate.netmdpi.comrsc.orgnih.govacgpubs.org
Kinetic and Thermodynamic Profiling of Critical Synthetic Intermediates
In the context of this compound synthesis, the bromine and methyl groups on the aniline precursor would exert both electronic and steric effects on the transition state of the cyclization. The methyl group at the 8-position is likely to sterically hinder the approach of reactants and influence the conformation of intermediates.
A hypothetical reaction coordinate diagram for a key step, such as the electrophilic cyclization, would show the relative energies of the reactant, transition state, and product. The activation energy (Ea) for this step would be a critical parameter influencing the reaction kinetics.
Table 1: Hypothetical Relative Energies of Intermediates in a Quinoline Synthesis
| Species | Relative Energy (kcal/mol) |
| Reactants (Aniline + α,β-unsaturated carbonyl) | 0 |
| Michael Adduct | -5 |
| Schiff Base Intermediate | -2 |
| Cyclization Transition State | +20 |
| Dihydroquinoline Intermediate | -15 |
| Quinoline Product | -30 |
Note: This table presents hypothetical data for illustrative purposes and is not based on experimental measurements for the synthesis of this compound.
Computational Modeling of Reaction Transition States and Reaction Coordinate Analysis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms in organic synthesis. researchgate.netorientjchem.orgnih.govnih.govresearchgate.net For the synthesis of this compound, DFT calculations could be employed to model the transition states of key steps, such as the cyclization and halogenation reactions.
By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction coordinate can be constructed. This allows for the identification of the rate-limiting step and provides insights into the factors that control the regioselectivity of the reaction. For instance, computational models can predict the structures of fleeting transition states, which are often impossible to observe experimentally. mit.edu
In the case of the electrophilic substitution on the aniline ring during cyclization, DFT calculations can determine the relative stabilities of the different possible Wheland intermediates, thereby predicting the preferred site of ring closure. The calculations would take into account the electronic effects of the bromo and methyl substituents. imperial.ac.uk
Similarly, computational modeling can be used to study the mechanism of the chlorination of the corresponding 2-quinolinone. The model can help in understanding the role of the chlorinating agent and the nature of the intermediates involved. Recent advances in machine learning are also being applied to predict transition state structures with greater speed. mit.edu
Table 2: Computationally Predicted Activation Energies for Regioisomeric Cyclization
| Cyclization Position | Calculated Activation Energy (DFT, kcal/mol) |
| Formation of 8-methylquinoline | 18.5 |
| Formation of 6-methylquinoline | 21.2 |
Note: This table presents hypothetical DFT-calculated data to illustrate how computational modeling can be used to predict regioselectivity and is not specific to the synthesis of this compound.
Isotopic Labeling Studies for Mechanism Determination in Complex Transformations
Isotopic labeling is a powerful experimental technique used to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. While no specific isotopic labeling studies have been reported for the synthesis of this compound, the principles can be applied to understand its formation.
For instance, in the Skraup synthesis, the origin of the atoms in the quinoline ring can be elucidated using isotopically labeled precursors. A study using ¹³C-labeled glycerol could confirm that the C2 and C3 atoms of the quinoline ring originate from the glycerol backbone. wikipedia.org
Similarly, in the Doebner-von Miller reaction, isotope scrambling experiments using ¹³C-labeled α,β-unsaturated carbonyl compounds have been used to support a fragmentation-recombination mechanism. wikipedia.org This involves the initial conjugate addition of the aniline to the enone, followed by fragmentation into an imine and a saturated ketone, which then recombine to form the quinoline product.
In the context of this compound, a ¹⁵N-labeled aniline could be used to confirm that the nitrogen atom in the final product originates from the aniline starting material. Furthermore, deuterium (B1214612) labeling could be used to probe the mechanism of the cyclization and aromatization steps, for example, by observing kinetic isotope effects.
Role of Catalysts, Ligands, and Reagents in Directing Regio- and Chemoselectivity
The synthesis of a highly substituted quinoline like this compound necessitates precise control over regioselectivity. The choice of catalysts, ligands, and reagents is paramount in achieving the desired substitution pattern. rsc.orgnih.govacs.orgacs.orgnih.gov
Catalysts:
Lewis acids: In classical quinoline syntheses like the Doebner-von Miller and Combes reactions, Lewis acids such as tin tetrachloride (SnCl₄) or Brønsted acids like sulfuric acid are used to catalyze the condensation and cyclization steps. wikipedia.orgwikipedia.org
Transition metals: Modern synthetic methods often employ transition metal catalysts to achieve regioselective C-H functionalization of the quinoline ring. rsc.orgnih.govacs.orgresearchgate.net For example, rhodium(III) and ruthenium(II) catalysts have been used for the C8-arylation of quinoline N-oxides. rsc.org Iron(III) has been shown to catalyze the regioselective halogenation of 8-amidoquinolines. mdpi.com
Ligands: The ligands coordinated to a metal center play a crucial role in tuning its reactivity and selectivity. acs.orgacs.orgnih.gov In transition metal-catalyzed reactions, the steric and electronic properties of the ligand can influence which C-H bond is activated. For instance, phosphine (B1218219) ligands are commonly used in a variety of catalytic systems. acs.org
Reagents: The choice of reagents is critical for controlling both the type of functional group introduced and the position of substitution.
Halogenating agents: The use of specific halogenating agents can influence the regioselectivity of bromination and chlorination. For example, trihaloisocyanuric acids have been used for the metal-free, regioselective C5-halogenation of 8-substituted quinolines. rsc.orgnih.gov
Directing groups: The installation of a directing group on the quinoline scaffold can be a powerful strategy to achieve regioselective functionalization. researchgate.net For example, an amide group at the 8-position can direct electrophilic substitution to the C5 and C7 positions. mdpi.com
In the synthesis of this compound, a plausible strategy would involve the use of a directing group at the 8-position to facilitate the selective introduction of the bromine atom at the 7-position. The directing group could then be removed or converted to the desired methyl group in a subsequent step. The chlorination at the 2-position is typically achieved by converting the corresponding 2-quinolinone to the 2-chloro derivative, where the reactivity of this position towards nucleophilic substitution of the hydroxyl group (in the tautomeric form) is inherently favored. mdpi.comyoutube.com
Advanced Spectroscopic and Spectrometric Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. Through the analysis of chemical shifts, coupling constants, and through-space interactions, a detailed molecular map can be constructed.
High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N) for Detailed Chemical Shift and Coupling Constant Analysis
High-resolution 1D NMR spectroscopy is the foundational technique for the structural elucidation of 7-Bromo-2-chloro-8-methylquinoline. Analysis of the ¹H, ¹³C, and ¹⁵N NMR spectra allows for the precise determination of chemical shifts and coupling constants, providing critical information about the electronic environment and connectivity of the atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the chloro and bromo substituents, as well as the electron-donating nature of the methyl group. The aromatic region will likely display a set of coupled multiplets corresponding to the protons on the quinoline (B57606) core. The methyl protons will appear as a singlet, shifted downfield due to the proximity of the bromine atom and the aromatic ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms are highly sensitive to the nature of the substituents. The carbon atoms bonded to the electronegative chlorine and bromine atoms (C2 and C7) are expected to be significantly downfield. The methyl carbon will appear in the aliphatic region, while the remaining aromatic carbons will have shifts characteristic of a substituted quinoline ring system.
¹⁵N NMR Spectroscopy: The ¹⁵N NMR spectrum,
Mass Spectrometry (MS)
Ion Mobility-Mass Spectrometry for Isomer and Conformation Differentiation
Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful technique for the separation and characterization of isomeric molecules that are indistinguishable by mass spectrometry alone. bldpharm.com This method separates ions in the gas phase based on their size, shape, and charge, providing a measure of their rotationally averaged collision cross-section (CCS). For a molecule like this compound, IM-MS can be instrumental in differentiating it from its structural isomers, such as those with different substitution patterns on the quinoline ring.
The principle of IM-MS relies on the differential mobility of ions through a buffer gas under the influence of a weak electric field. nih.gov Compact, tightly-folded conformations will experience fewer collisions with the buffer gas and thus travel faster than extended, more open conformations of the same mass-to-charge ratio. This allows for the separation of conformers and isomers.
Table 1: Predicted Collision Cross Section (CCS) Values for Adducts of 7-bromo-2-chloro-3-methylquinoline (B140105)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 255.95232 | 142.2 |
| [M+Na]⁺ | 277.93426 | 157.3 |
| [M-H]⁻ | 253.93776 | 148.7 |
| [M+NH₄]⁺ | 272.97886 | 164.3 |
| [M+K]⁺ | 293.90820 | 144.1 |
Data sourced from PubChemLite for the isomer 7-bromo-2-chloro-3-methylquinoline and is intended for illustrative purposes. uni.lu
The differentiation of this compound from its isomers would rely on subtle differences in their shapes, which would translate to measurable differences in their drift times and, consequently, their CCS values. The presence of the methyl group at the 8-position, in proximity to the nitrogen atom and the fused benzene (B151609) ring, would likely induce a distinct three-dimensional structure compared to isomers with the methyl group at other positions, leading to unique IM-MS signatures.
Vibrational Spectroscopy (Infrared and Raman)
Characteristic Vibrational Modes and Functional Group Assignment in the Quinoline System
The vibrational spectrum of this compound is expected to be rich and complex, with contributions from the quinoline core and its substituents. While a directly measured spectrum for this specific compound is not available, the characteristic vibrational modes can be inferred from studies on related quinoline derivatives. researchgate.netresearchgate.net
The fundamental vibrations of the quinoline ring system include C-H stretching vibrations, typically observed in the 3000-3100 cm⁻¹ region. The C-C and C-N stretching vibrations of the aromatic rings give rise to a series of bands in the 1400-1650 cm⁻¹ range. researchgate.net In-plane and out-of-plane bending vibrations of the C-H bonds are also characteristic and appear at lower frequencies.
The substituents on the quinoline ring will have distinct vibrational signatures. The C-Cl stretching vibration is typically found in the 600-800 cm⁻¹ region, while the C-Br stretching vibration appears at even lower frequencies, generally between 500 and 600 cm⁻¹. researchgate.net The methyl group introduces its own set of vibrations, including symmetric and asymmetric C-H stretching modes around 2870 and 2960 cm⁻¹, respectively, as well as bending modes near 1450 and 1375 cm⁻¹.
Table 2: Expected Characteristic Vibrational Modes for this compound
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Methyl C-H Stretch | 2850 - 2970 |
| C=C and C=N Ring Stretch | 1400 - 1650 |
| Methyl C-H Bend | 1375 - 1450 |
| C-H In-plane Bend | 1000 - 1300 |
| C-H Out-of-plane Bend | 750 - 900 |
| C-Cl Stretch | 600 - 800 |
| C-Br Stretch | 500 - 600 |
Frequencies are estimations based on data from related quinoline derivatives. researchgate.netresearchgate.net
Conformational Analysis and Intermolecular Interactions via Vibrational Signatures
The precise frequencies and intensities of the vibrational modes are sensitive to the molecule's conformation and its interactions with the surrounding environment. For this compound, steric hindrance between the 8-methyl group and the peri-hydrogen at the 7-position, as well as the bromine atom, may lead to slight out-of-plane distortions of the quinoline ring. These conformational subtleties can be probed by vibrational spectroscopy.
Furthermore, in the solid state or in solution, intermolecular interactions such as π-π stacking can influence the vibrational frequencies. These interactions can cause shifts in the ring stretching modes and the out-of-plane bending vibrations. By comparing the spectra of the compound in different phases (gas, liquid, solid) or in different solvents, information about these intermolecular forces can be obtained.
Electronic Spectroscopy (UV-Vis and Fluorescence)
Electronic spectroscopy provides insights into the electronic structure and excited state properties of a molecule.
Electronic Transitions, Absorption Maxima, and Extinction Coefficient Determination
The UV-Vis absorption spectrum of this compound is expected to be characterized by intense absorptions in the ultraviolet region, arising from π → π* electronic transitions within the quinoline ring system. The substitution pattern significantly influences the position and intensity of these absorption bands.
Based on studies of related quinoline derivatives, multiple absorption bands are anticipated. nih.gov The presence of the bromo, chloro, and methyl substituents will cause a bathochromic (red) shift of the absorption maxima compared to the parent quinoline molecule. The electron-donating methyl group and the electron-withdrawing halogen atoms will perturb the energy levels of the π molecular orbitals, leading to changes in the electronic transition energies.
While specific experimental values for this compound are not documented, a qualitative understanding can be gained from similar compounds. For example, the introduction of a bromine atom to a hydroxyquinoline system has been shown to alter the absorption profile. nih.gov The molar extinction coefficient (ε), a measure of the probability of the electronic transition, is expected to be in the order of 10³ to 10⁴ L·mol⁻¹·cm⁻¹ for the main π → π* transitions, which is typical for aromatic systems.
Fluorescence Emission Properties, Quantum Yields, and Solvent Effects
Many quinoline derivatives are known to be fluorescent, and it is likely that this compound also exhibits fluorescence emission. Upon excitation into its absorption bands, the molecule can relax to the ground state by emitting a photon. The fluorescence spectrum is typically a mirror image of the first absorption band and is shifted to longer wavelengths (Stokes shift).
The fluorescence quantum yield (Φ_F), which is the ratio of emitted photons to absorbed photons, is a key parameter that describes the efficiency of the fluorescence process. The presence of heavy atoms like bromine can lead to a decrease in the fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state and subsequent non-radiative decay.
The solvent environment can have a significant impact on the fluorescence properties of quinoline derivatives, a phenomenon known as solvatochromism. Changes in solvent polarity can alter the energy levels of the ground and excited states to different extents, leading to shifts in the emission maximum. For quinoline derivatives with charge transfer character in their excited state, an increase in solvent polarity often leads to a red shift in the emission spectrum. While the specific solvatochromic behavior of this compound has not been reported, it is a crucial aspect to consider in its full photophysical characterization.
Computational Chemistry and Theoretical Modeling of 7 Bromo 2 Chloro 8 Methylquinoline
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are at the forefront of computational chemistry, providing detailed insights into molecular properties from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are instrumental in modeling compounds like 7-Bromo-2-chloro-8-methylquinoline. DFT, in particular, offers a favorable balance between computational cost and accuracy, making it a widely used tool for studying substituted quinoline (B57606) systems. tandfonline.comnih.govrsc.org
The first step in the theoretical characterization of this compound involves determining its most stable three-dimensional structure through geometry optimization. storion.ruresearchgate.net This process systematically alters the molecular geometry to find the arrangement with the lowest potential energy. For quinoline derivatives, DFT methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), have been shown to yield geometric parameters that are in good agreement with experimental data from X-ray crystallography. tandfonline.comnih.gov
Conformational analysis is particularly important for the 8-methyl group, which can rotate. While the quinoline core is rigid, the orientation of the methyl group's hydrogen atoms can lead to different rotamers. By calculating the energy as a function of the relevant dihedral angle, an energetic landscape can be mapped out. This allows for the identification of the global energy minimum, corresponding to the most stable conformer, as well as any local minima and the rotational energy barriers between them.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Quinoline Core (Calculated via DFT)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C2-Cl | 1.74 | - | - |
| C7-Br | 1.90 | - | - |
| C8-C(methyl) | 1.51 | - | - |
| C2-N1-C9 | - | 117.5 | - |
| C7-C8-C(methyl) | - | 121.0 | - |
| C6-C7-C8-N1 | - | - | ~180 |
Note: The values presented are hypothetical and representative of typical bond lengths and angles for similar halogenated and methylated quinoline structures.
Understanding the electronic structure of this compound is crucial for predicting its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. wuxiapptec.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netrsc.org For this compound, the MEP would likely show regions of negative potential (electron-rich) around the nitrogen atom and the halogen atoms due to their high electronegativity. Conversely, positive potential (electron-poor) regions would be expected on the hydrogen atoms. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net Natural Bond Orbital (NBO) analysis can further quantify the charge distribution by assigning partial charges to each atom, offering a more detailed picture of the electronic landscape.
Table 2: Predicted Electronic Properties for Halogenated Quinoline Derivatives
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 eV | Electron-donating ability |
| LUMO Energy | -1.0 to -2.0 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV | Chemical reactivity and stability |
| Dipole Moment | 2.0 to 3.5 Debye | Molecular polarity |
Note: These values are illustrative, based on DFT calculations for similar quinoline derivatives. nih.govasianpubs.orgsemanticscholar.org
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is commonly employed to predict the ¹H and ¹³C NMR chemical shifts. Comparing these predicted shifts with experimentally obtained spectra serves as a stringent test of the accuracy of the calculated molecular structure. nih.gov
Vibrational Spectroscopy: Theoretical calculations can compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.netresearchgate.net These calculated frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, can be used to assign the vibrational modes observed in experimental spectra, providing a detailed understanding of the molecule's vibrational behavior. nih.gov
Electronic Transitions: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov This helps in understanding the photophysical properties of the molecule.
The close correlation often observed between calculated and experimental spectroscopic data for related quinoline compounds lends confidence to the theoretical models. tandfonline.comnih.gov
Molecular Dynamics Simulations for Conformational Sampling, Solvent Effects, and Aggregation Behavior
While quantum chemical calculations are typically performed on a single molecule in a vacuum, Molecular Dynamics (MD) simulations allow for the study of molecular behavior over time, often in the presence of a solvent. researchgate.netnih.gov MD simulations use classical mechanics force fields to model the interactions between atoms, enabling the exploration of larger systems and longer timescales than are feasible with quantum methods.
For this compound, MD simulations would be particularly useful for:
Conformational Sampling: To explore the different conformations of the molecule in a solution, confirming the stability of the minimum energy structure found through quantum calculations and identifying other accessible conformations.
Solvent Effects: To understand how solvent molecules, such as water, arrange themselves around the solute and how this solvation shell affects the molecule's structure and dynamics. Radial distribution functions can be calculated to analyze the specific interactions between solute atoms and solvent molecules.
Aggregation Behavior: To investigate the tendency of molecules to self-associate or aggregate in solution, which is driven by intermolecular forces like π-π stacking, a common phenomenon in aromatic systems like quinoline. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Methodologies for Analog Design
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate a molecule's structural or physicochemical properties with its biological activity or physical properties, respectively. dergipark.org.trresearchgate.netnih.gov These models are crucial in medicinal chemistry for designing new analogs with improved characteristics.
For this compound, a QSAR study would involve:
Data Set Generation: Compiling a series of quinoline analogs with known biological activity (e.g., antimicrobial, anticancer).
Descriptor Calculation: Using computational methods to calculate a wide range of molecular descriptors for each analog. These can include electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), and lipophilic (e.g., LogP) parameters.
Model Development: Employing statistical techniques like multiple linear regression or machine learning algorithms to build a mathematical model that relates the descriptors to the observed activity.
The resulting QSAR model could then be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent or selective compounds. nih.gov
In Silico Prediction of Reactivity, Selectivity, and Regiochemical Outcomes
Computational methods can predict the reactivity and selectivity of this compound in various chemical reactions.
Reactivity Indices: DFT-based reactivity descriptors, such as Fukui functions and dual descriptors, can identify the most nucleophilic and electrophilic sites within the molecule. asianpubs.org This information is critical for predicting the regioselectivity of reactions like electrophilic aromatic substitution or nucleophilic attack.
Reaction Pathway Modeling: The potential energy surface of a proposed reaction can be calculated to identify the transition state structures and activation energies. This allows for a comparison of different possible reaction pathways, predicting which one is kinetically favored and thus what the major product will be. This is particularly useful for predicting the outcomes of functionalization reactions on the quinoline core. chemrxiv.org
Through these in silico approaches, chemists can screen potential reactions and reaction conditions computationally, saving significant time and resources in the laboratory. researchgate.netresearchgate.netmdpi.com
Chemical Reactivity and Derivatization Strategies for 7 Bromo 2 Chloro 8 Methylquinoline
Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of the electron-withdrawing nitrogen atom in the quinoline (B57606) ring activates the C-2 and C-4 positions towards nucleophilic attack. In 7-Bromo-2-chloro-8-methylquinoline, the chlorine atom at the C-2 position serves as a competent leaving group in SNAr reactions.
The C-2 chloro group can be readily displaced by a variety of nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism, known as the SNAr pathway. pressbooks.pub The attack of the nucleophile forms a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing nature of the quinoline nitrogen. Subsequent elimination of the chloride ion restores aromaticity. pressbooks.pubyoutube.com
Common nucleophiles employed in the substitution at the C-2 position of chloroquinolines include amines, alkoxides, and thiols.
Amination: Primary and secondary amines react with 2-chloroquinolines, often under thermal conditions or with base catalysis, to yield 2-aminoquinoline (B145021) derivatives.
Alkoxylation/Aryloxylation: Alkoxides and phenoxides can displace the C-2 chlorine to form the corresponding ethers. Studies on related 2-chloroquinolines have shown higher reactivity towards methoxide (B1231860) ions compared to 4-chloroquinolines. researchgate.net
Thiolation: Thiols and thiolates are excellent nucleophiles for SNAr reactions with heteroaryl halides, including 2-chloroquinolines, to produce 2-thioether derivatives, often under mild conditions with a base like potassium carbonate. nih.govchemrxiv.org
Table 1: Examples of Nucleophilic Aromatic Substitution at the C-2 Position of Chloroquinolines
| Nucleophile | Reagents & Conditions | Product Type |
| Amines (R¹R²NH) | Heat, or Base (e.g., K₂CO₃, Et₃N) | 2-Aminoquinolines |
| Alkoxides (RO⁻) | NaOR, ROH, Heat | 2-Alkoxyquinolines |
| Thiols (RSH) | K₂CO₃, DMAc, rt-100 °C | 2-(Alkyl/Aryl)thioquinolines |
| 1,2,4-Triazole | Neutral or acidic conditions | 2-(1H-1,2,4-triazol-1-yl)quinolines |
In dihalogenated quinolines, such as the subject compound, the regioselectivity of nucleophilic substitution is a critical consideration. While the C-7 bromo position is generally unreactive towards SNAr, the C-2 chloro position is activated. In systems with multiple activated positions (e.g., 2,4-dichloroquinolines), regioselectivity is governed by electronic factors. Theoretical studies on 2,4-dichloroquinazolines indicate that the C-4 position is more susceptible to nucleophilic attack due to a higher LUMO coefficient and lower activation energy. mdpi.com By analogy, in a hypothetical 2,4-dichloro-8-methylquinoline, substitution would likely favor the C-4 position initially. For this compound, the C-2 position is the sole activated site for SNAr, ensuring high regioselectivity for substitution at this position.
Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System
Electrophilic aromatic substitution on the quinoline nucleus is generally more difficult than on benzene (B151609) due to the deactivating effect of the nitrogen atom. The reaction preferentially occurs on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. organic-chemistry.org The most favored positions for attack are C-5 and C-8, as the intermediates formed by attack at these positions are more stable. organic-chemistry.orgorganic-chemistry.org
For this compound, the C-8 position is blocked by a methyl group. The directing effects of the existing substituents (C-7 bromo, C-8 methyl) will govern the position of further electrophilic attack on the available C-5 and C-6 positions. The C-8 methyl group is an activating, ortho-, para-director, activating the C-7 position (which is already brominated). The C-7 bromo group is a deactivating, ortho-, para-director, directing towards C-5 and, to a lesser extent, C-8 (which is blocked). Therefore, electrophilic attack is most likely to occur at the C-5 position, which is para to the bromo substituent.
Studies on the bromination of 8-substituted quinolines have shown that 8-methoxyquinoline (B1362559) yields the 5-bromo derivative as the sole product, highlighting the strong directing effect towards the C-5 position. researchgate.net
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagents | Predicted Major Product | Rationale |
| Nitration | HNO₃, H₂SO₄ | 7-Bromo-2-chloro-8-methyl-5-nitroquinoline | The C-5 position is activated by the C-7 bromo group (para-directing) and is the most favorable site on the carbocyclic ring. |
| Halogenation | Br₂, FeBr₃ | 5,7-Dibromo-2-chloro-8-methylquinoline | The C-5 position is the most electronically enriched and sterically accessible position for electrophilic attack. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-7-bromo-2-chloro-8-methylquinoline | Strong deactivation of the ring system makes this reaction challenging, but if successful, it would likely occur at C-5. |
Transition Metal-Catalyzed Cross-Coupling Reactions
The presence of two different halogen atoms (bromine at C-7 and chlorine at C-2) on the quinoline scaffold makes this compound an ideal substrate for selective and sequential functionalization using transition metal-catalyzed cross-coupling reactions.
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order C-I > C-Br > C-Cl. This differential reactivity allows for the selective functionalization of the C-7 bromo position while leaving the C-2 chloro position intact. This strategy has been successfully applied to similar dihalo-heterocycles. libretexts.orgnih.gov
Suzuki-Miyaura Coupling: The palladium-catalyzed reaction with aryl or vinyl boronic acids allows for the formation of a C-C bond at the C-7 position. This reaction tolerates a wide range of functional groups. researchgate.net
Heck Reaction: This reaction couples the C-7 position with alkenes to introduce a vinyl substituent. wikipedia.orgorganic-chemistry.org
Sonogashira Coupling: The coupling with terminal alkynes, co-catalyzed by palladium and copper, yields C-7 alkynylated quinolines. organic-chemistry.orgwikipedia.org The higher reactivity of the C-Br bond compared to the C-Cl bond ensures selective reaction at C-7. libretexts.org
Buchwald-Hartwig Amination: This powerful method enables the formation of C-N bonds by coupling the C-7 position with a wide variety of primary and secondary amines, including heterocycles. wikipedia.orglibretexts.orgnih.gov
Table 3: Selective Cross-Coupling Reactions at the C-7 Bromo Position
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-Chloro-7-aryl-8-methylquinoline |
| Heck | Alkene (H₂C=CHR) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 2-Chloro-8-methyl-7-vinylquinoline |
| Sonogashira | Terminal Alkyne (RC≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 2-Chloro-7-alkynyl-8-methylquinoline |
| Buchwald-Hartwig | Amine (R¹R²NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 7-(Amino)-2-chloro-8-methylquinoline |
The differential reactivity of the C-7 bromo and C-2 chloro positions allows for a sequential functionalization strategy. First, a cross-coupling reaction is performed under conditions that selectively activate the C-Br bond. The resulting 7-substituted-2-chloro-8-methylquinoline can then be subjected to a second cross-coupling reaction under more forcing conditions to functionalize the C-2 chloro position.
Alternatively, a nucleophilic aromatic substitution can be performed at the C-2 position first, followed by a cross-coupling reaction at the C-7 bromo position. This orthogonal approach provides a powerful tool for the synthesis of highly complex and multi-functionalized quinoline derivatives. A study on 6-bromo-2-chloroquinoline (B23617) demonstrated the feasibility of a selective Buchwald-Hartwig amination at the C-6 bromo position, followed by a second amination at the C-2 chloro position using an ammonia (B1221849) equivalent. nih.gov This highlights a clear precedent for the controlled, stepwise functionalization of such dihaloquinoline systems.
Development of Novel Catalyst Systems for Enhanced Efficiency and Selectivity
The functionalization of haloquinolines like this compound is heavily reliant on transition-metal-catalyzed cross-coupling reactions. The development of novel catalyst systems is crucial for improving reaction efficiency, selectivity, and substrate scope under milder conditions. Palladium-based catalysts are paramount in this field, particularly for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the chloro and bromo positions. researchgate.net
Recent research focuses on the design of sophisticated ligands that enhance the activity of the palladium center. These include sterically demanding, electron-rich phosphines (e.g., Buchwald and Fu's biarylphosphines) and N-heterocyclic carbenes (NHCs). These ligands facilitate the oxidative addition of the aryl halides (Ar-X) to the Pd(0) center, which is often the rate-limiting step, especially for the less reactive C-Cl bond. For a molecule like this compound, selectivity can be achieved between the C-Br and C-Cl bonds, as the C-Br bond is significantly more reactive in oxidative addition.
Novel catalyst systems also include preformed palladium(II) complexes with monoanionic [N,O] ligands, which have demonstrated high activity for Suzuki-Miyaura couplings at or near room temperature, promoting more sustainable and 'green' chemical processes. mdpi.com Furthermore, cobalt organic-chemistry.org and copper-based systems organic-chemistry.org are emerging as cost-effective and environmentally benign alternatives to palladium for certain N-heterocycle syntheses and functionalizations. For instance, cobalt(II) acetate (B1210297) has been used for the dehydrogenative cyclization to form quinolines, a methodology that could be adapted for derivatization. organic-chemistry.org
Below is a table summarizing catalyst systems applicable to the functionalization of haloquinolines.
| Reaction Type | Catalyst System Example | Target Bond | Key Advantages |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos | C-Br, C-Cl | High efficiency for C-C bond formation, good functional group tolerance. researchgate.net |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos | C-Br, C-Cl | Efficient C-N bond formation, wide range of amine coupling partners. |
| Copper-Catalyzed Cyclization | Copper(I) Iodide | C-X (general) | Lower cost than palladium, useful for specific cyclization cascades. nih.gov |
| Cobalt-Catalyzed Dehydrogenation | Co(OAc)₂·4H₂O | C-H (for synthesis) | Environmentally benign, mild reaction conditions for N-heterocycle synthesis. organic-chemistry.org |
| Low-Temp Suzuki Coupling | Pre-formed [N,O] Pd(II) complex | C-Br, C-Cl | Operates at room temperature, uses 'green' solvents. mdpi.com |
Metalation (e.g., Lithiation, Magnesiation) and Directed Ortho Metalation Strategies for Further Functionalization
Metalation, particularly through the use of organolithium or Grignard reagents, is a powerful strategy for introducing further functionality onto the quinoline scaffold. This can be achieved either through halogen-metal exchange or by direct deprotonation of an acidic C-H bond.
Halogen-Metal Exchange: The bromine atom at the C-7 position of this compound is the prime site for halogen-metal exchange. Reaction with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures (typically -78 °C or lower) would selectively generate the 7-lithioquinoline derivative. iust.ac.irresearchgate.netquimicaorganica.org This is due to the greater reactivity of the C-Br bond compared to the C-Cl bond in this exchange process. The resulting organolithium species is a potent nucleophile that can react with a wide array of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new functional groups at the C-7 position.
Directed Ortho Metalation (DoM): DoM is a regioselective deprotonation strategy guided by a "Directed Metalation Group" (DMG). wikipedia.orgorganic-chemistry.org A DMG, typically a heteroatom-containing functional group, coordinates to the organolithium reagent, directing deprotonation to a nearby ortho position. uwindsor.caharvard.edu In the quinoline system, the ring nitrogen itself can act as a DMG, but its directing effect is often weak. However, other substituents can provide more powerful and specific direction.
For this compound, the chloro group at C-2 can serve as a DMG. The use of a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) can selectively deprotonate the C-3 position. researchgate.net This provides a route to 2,3-disubstituted quinolines, which are otherwise difficult to access. The resulting 3-lithio species can then be trapped with an electrophile. This strategy highlights the ability to functionalize a C-H bond even in the presence of two C-X bonds.
| Metalation Strategy | Reagent | Target Position | Subsequent Reaction Example |
| Halogen-Metal Exchange | n-BuLi, -78 °C | C-7 (from C-Br) | Reaction with benzaldehyde (B42025) to yield a diaryl-methanol. researchgate.net |
| Directed Ortho Metalation | LDA, -70 °C | C-3 (ortho to C-2 chloro) | Quenching with iodine to introduce an iodo group at C-3. researchgate.net |
| Magnesiation | i-PrMgCl·LiCl | C-Br, C-Cl | Can form Grignard reagents for subsequent cross-coupling reactions. |
Oxidation and Reduction Reactions of the Quinoline Core and its Substituents
The quinoline ring system and its substituents can undergo a variety of oxidation and reduction reactions.
Reduction: The quinoline core can be selectively reduced. Catalytic hydrogenation often leads to the reduction of the pyridine (B92270) ring, yielding a 1,2,3,4-tetrahydroquinoline (B108954) derivative. researchgate.net This transformation is valuable as the tetrahydroquinoline scaffold is prevalent in many biologically active molecules. Gold nanoparticles supported on TiO₂ have been shown to catalyze the reduction of quinolines using a hydrosilane/ethanol (B145695) system under solvent-free conditions. researchgate.net Alternatively, the use of reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the reduction of the chloro group, although this may compete with ring reduction depending on the conditions. mdpi.com Selective reduction of the C-Cl bond over the C-Br bond is generally not feasible with standard hydride reagents.
Oxidation: The methyl group at the C-8 position is susceptible to oxidation. Depending on the oxidant and reaction conditions, it can be converted to a hydroxymethyl, formyl, or carboxylic acid group. Such transformations provide a handle for further synthetic elaboration. The quinoline ring itself can be oxidized, for example, to an N-oxide by reaction with a peroxy acid like m-CPBA. The resulting N-oxide exhibits altered reactivity, often facilitating nucleophilic substitution at the C-2 and C-4 positions. Furthermore, certain substituted quinolines, particularly those with hydroxyl groups, can be oxidized to quinoline-diones, which are important fragments in antitumor compounds. rsc.org Vanadium complexes have been explored as catalysts for the oxidation of methyl-substituted quinolines. mdpi.com
Cycloaddition Reactions and Pericyclic Processes Involving the Quinoline System as a Diene or Dienophile
The quinoline ring, despite its aromaticity, can participate in cycloaddition reactions, providing rapid access to complex, three-dimensional polycyclic structures.
Quinoline as a Diene: The pyridine part of the quinoline system can act as an azadiene in [4+2] cycloaddition reactions (Diels-Alder reactions). In the Povarov reaction, an imine (formed from an aniline (B41778) and an aldehyde) reacts with a dienophile in a Lewis acid-catalyzed aza-Diels-Alder reaction to generate quinolines. rsc.org In a related fashion, the quinoline ring itself can react with highly reactive dienophiles. These reactions often require forcing conditions or photochemical activation to overcome the aromatic stabilization energy. Theoretical studies using DFT (Density Functional Theory) have been employed to understand the reactivity of quinolines as azadienes in such cycloadditions. researchgate.net
Quinoline as a Dienophile: More commonly, the C3-C4 double bond of the quinoline ring can act as a dienophile. Photochemical dearomative [4+2] cycloadditions between quinolines and various alkenes have been developed. nih.gov These reactions, often mediated by an energy transfer photosensitizer, can be highly regio- and diastereoselective, providing access to bridged polycyclic heterocycles. nih.govacs.org The presence of substituents on the quinoline ring can influence the regiochemical outcome of the cycloaddition.
Other Pericyclic Reactions: Cascade reactions involving photochemical [2+2] cycloaddition followed by rearrangement have also been reported, allowing for the synthesis of complex fused ring systems from quinoline derivatives. researchgate.net These reactions showcase the potential to rapidly build molecular complexity from the relatively simple quinoline core.
| Cycloaddition Type | Role of Quinoline | Partner Reagent | Conditions | Product Type |
| Aza-Diels-Alder | Diene | Electron-rich alkene | Lewis acid catalysis | Fused polycyclic amines rsc.orgresearchgate.net |
| Photochemical [4+2] | Dienophile (C3-C4) | Alkene | Photosensitizer, light | Bridged polycyclic heterocycles nih.gov |
| Inverse Demand Diels-Alder | Diene | Electron-deficient dienophile | Thermal or catalyzed | Functionalized quinolines acs.org |
| Photochemical [2+2] | Alkene (C5-C6 or C7-C8) | Alkene | Photosensitizer, light | Fused cyclobutane (B1203170) rings researchgate.net |
Chiral Resolution and Enantioselective Synthesis Approaches for Chiral Analogues (If Applicable)
While this compound itself is not chiral, its derivatives can be. Chirality can be introduced in two main ways: by creating a stereogenic center through functionalization, or by inducing axial chirality (atropisomerism).
Atropisomerism: The 7,8-disubstituted pattern of the quinoline ring creates the potential for atropisomerism. If a sufficiently bulky group is introduced at the C-7 position (replacing the bromine), rotation around the C-C bond connecting this group to the quinoline ring could be hindered, leading to stable, separable atropisomers. The 8-methyl group contributes to the steric barrier that would lock the conformation. The synthesis of axially chiral biaryl compounds involving quinolines is an active area of research, often employing dynamic kinetic resolution. nih.govresearchgate.net
Enantioselective Synthesis: General strategies for the enantioselective synthesis of chiral quinoline derivatives can be applied to analogues of the target compound.
Asymmetric Hydrogenation: The reduction of the quinoline ring to a tetrahydroquinoline can be performed enantioselectively using chiral catalysts, typically based on iridium or rhodium. This would create a stereocenter at the C-2 or C-4 position. For example, iridium-catalyzed asymmetric partial hydrogenation of quinolines can yield enantioenriched 1,4-dihydroquinolines with high enantioselectivity (up to 99% ee). acs.orgnih.gov
Chiral Catalysis: Novel catalytic systems are being developed for the enantioselective functionalization of quinolines. For instance, a photoredox Minisci-type addition reaction catalyzed by a chiral lithium phosphate/Ir-photoredox complex has been used to synthesize 3-(N-indolyl)quinolines with both axial and central chirality. rsc.orgrsc.org
Chiral Resolution: If a racemic mixture of a chiral derivative is synthesized, it can be separated into its constituent enantiomers via chiral resolution. The most common method involves reacting the racemate with a chiral resolving agent (e.g., tartaric acid or a chiral amine) to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different physical properties. wikipedia.org
These approaches provide pathways to chiral analogues of this compound, which would be valuable for applications in medicinal chemistry and materials science where specific stereoisomers are often required.
Exploration of Advanced Chemical Applications Excluding Prohibited Elements
Synthetic Precursor for Complex Organic Molecules and Scaffolds
The reactivity of the carbon-halogen bonds, coupled with the inherent characteristics of the quinoline (B57606) core, positions 7-Bromo-2-chloro-8-methylquinoline as a key starting material for the construction of elaborate molecular architectures. The differential reactivity of the C-Br versus the C-Cl bond allows for selective, stepwise functionalization, providing chemists with precise control over the synthesis of complex target molecules.
The quinoline structure is itself a fundamental nitrogen-containing heterocycle, a motif prevalent in many biologically active compounds. smolecule.com this compound serves as an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the 2- and 7-positions.
By coupling arylboronic acids or other organometallic reagents at these positions, the quinoline core can be extended to create larger polycyclic aromatic hydrocarbons (PAHs) that incorporate a nitrogen atom. This provides a pathway to novel materials with unique photophysical or electronic properties. Furthermore, the introduction of other heterocyclic rings through these coupling methods allows for the synthesis of complex, multi-heterocyclic systems that are of significant interest in medicinal chemistry and materials science.
Combinatorial chemistry is a powerful strategy for discovering new molecules with desired properties by synthesizing and screening large, diverse collections of compounds known as libraries. nih.govresearchgate.net The distinct chemical environments of the bromine atom at the 7-position and the chlorine atom at the 2-position of this compound make it an ideal scaffold for combinatorial library synthesis.
The greater reactivity of the C-Br bond in many cross-coupling reactions compared to the C-Cl bond allows for selective functionalization at the 7-position while leaving the 2-position untouched. Subsequently, a different building block can be introduced at the 2-position under more forcing reaction conditions. This orthogonal synthetic approach enables the systematic and parallel synthesis of a large matrix of compounds from a single, common framework. Each compound in the resulting library possesses a unique combination of substituents at the 2- and 7-positions, providing a rich pool of molecular diversity for high-throughput screening (HTS) against biological or material targets. nih.gov
Dendrimers are highly branched, well-defined macromolecules that emanate from a central core. The two reactive halogen sites on this compound provide ideal branching points for the divergent synthesis of dendrimers. By reacting these sites with multifunctional monomers, successive layers, or "generations," of the dendritic structure can be built. The quinoline core itself can impart specific properties, such as luminescence or metal-coordinating ability, to the resulting dendritic architecture.
In supramolecular chemistry, which focuses on non-covalent interactions, this compound can act as a key component in self-assembling systems. The nitrogen atom of the quinoline ring can participate in hydrogen bonding or act as a coordination site for metal ions. These interactions can direct the assembly of individual molecules into larger, ordered structures like helices, sheets, or three-dimensional networks, forming the basis for new functional materials.
Ligand Design in Coordination Chemistry and Catalysis
The quinoline framework, particularly when substituted with a methyl group at the 8-position, is a privileged structure for the design of ligands in coordination chemistry and catalysis. nih.gov The nitrogen lone pair and the adjacent C-H bonds of the methyl group create a bidentate chelation site that is highly effective in coordinating to transition metals.
8-Methylquinoline (B175542) derivatives are recognized as ideal substrates for directed C(sp³)–H activation reactions. nih.govresearchgate.net The nitrogen atom of the quinoline ring and the 8-methyl group can coordinate to a transition metal center to form a stable five-membered cyclometallated complex. nih.govresearchgate.net This chelation-assisted strategy brings the metal catalyst into close proximity with the C-H bonds of the methyl group, facilitating their cleavage and subsequent functionalization.
This approach has been successfully employed in reactions catalyzed by various transition metals, including ruthenium and rhodium. researchgate.netresearchgate.net For instance, Ru(II) catalysts have been used for the amidation of 8-methylquinolines, and Rh(III) catalysts have enabled their selective arylation. researchgate.netresearchgate.net The 7-bromo and 2-chloro substituents on the this compound backbone can electronically tune the properties of the ligand, influencing the reactivity and selectivity of the catalytic process. These substituents also offer sites for further modification, allowing for the fine-tuning of the ligand's steric and electronic profile.
| Catalyst System | Reaction Type | Key Finding | Reference |
|---|---|---|---|
| Ruthenium(II) | C(sp³)-H Amidation | First instance of [(p-cymene)RuCl₂]₂-catalyzed intermolecular amidation of C(sp³)-H bonds in 8-methylquinolines using azides as the nitrogen source. | researchgate.net |
| Rhodium(III) | C(sp³)-H Arylation | Achieved selective mono- and diarylation of 8-methylquinolines with organoboron reagents, controllable by the choice of substituents or reactant stoichiometry. | researchgate.net |
| Palladium | C(sp³)-H Acyloxylation | A heterogeneous copper-palladium alloy nanoparticle catalyst enabled efficient and recyclable acyloxylation of the methyl group on 8-methylquinolines. | researchgate.net |
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govmdpi.com this compound can serve as a "pro-ligand" in the design of these materials. The term pro-ligand refers to a molecule that can be chemically modified before or during the framework's synthesis to become the final linking unit.
The quinoline nitrogen provides a primary coordination site for binding to metal centers. The bromo and chloro groups, while not typical coordinating groups themselves, can be synthetically converted into functionalities commonly used in MOF construction, such as carboxylates, pyridyls, or other N-donors. For example, a bromo group can be converted to a carboxylic acid via lithium-halogen exchange followed by quenching with CO₂, or transformed into a cyano group which can then be hydrolyzed. This modularity allows for the rational design of ligands with specific geometries and electronic properties, which in turn dictates the structure and function of the resulting MOF or coordination polymer. The rigid and planar nature of the quinoline core is advantageous for creating robust and porous frameworks suitable for applications in gas storage, separation, and catalysis. nih.gov
Chiral Ligands for Asymmetric Catalysis (If Applicable)
There is no available scientific literature to suggest that this compound has been utilized as a chiral ligand for asymmetric catalysis. In theory, the quinoline nitrogen atom provides a potential coordination site for metal catalysts. The development of a chiral version of this molecule, for instance, through the introduction of a chiral center, could potentially allow it to serve as a ligand in asymmetric transformations. Quinoline-based ligands are well-established in catalysis, but research has not yet extended to this specific bromo-chloro-methyl substituted quinoline. bldpharm.comnih.gov
Applications in Material Science and Engineering
Detailed research into the application of this compound in material science and engineering is not present in the current body of scientific literature. The potential applications listed below are based on the general properties of quinoline derivatives but lack specific data for the compound .
Monomer for Polymer Synthesis and Functional Materials
No studies have been found that report the use of this compound as a monomer for polymer synthesis. The presence of reactive sites—the bromo and chloro substituents—could theoretically allow for its incorporation into polymer chains through various polymerization techniques, such as cross-coupling reactions. This could potentially yield polymers with tailored electronic or thermal properties. However, no such polymers have been synthesized or characterized.
Components for Optoelectronic Devices (e.g., OLEDs, Solar Cells, Sensors) focusing on Molecular Design Principles
There is no research available on the optoelectronic properties of this compound or its use in devices like OLEDs, solar cells, or sensors. Quinoline derivatives are known to be useful in optoelectronics due to their electron-deficient nature and high charge carrier mobility. The specific electronic effects of the bromo, chloro, and methyl groups on the quinoline core of this compound have not been investigated. Molecular design for such applications would typically involve modifying the structure to tune the HOMO/LUMO energy levels and enhance fluorescence or charge transport, but these studies have not been performed for this molecule.
Constituents for Functional Coatings, Films, and Nanomaterials
The incorporation of this compound into functional coatings, films, or nanomaterials has not been reported in scientific literature. Halogenated aromatic compounds can sometimes impart properties such as flame retardancy or hydrophobicity to coatings. Furthermore, quinoline derivatives can be used to functionalize nanomaterials for specific applications. However, no research has been conducted to explore these possibilities with this compound.
Design of Chemical Probes and Mechanistic Tools
While quinoline-based structures are frequently used in the design of chemical probes, there is no evidence of this compound being used for this purpose.
Fluorescent Probes for Chemical Processes and Environmental Sensing (Focus on Molecular Design and Mechanism)
No studies have been published on the development of fluorescent probes based on this compound. The design of such a probe would involve leveraging the quinoline core as a fluorophore and potentially modifying the substituents to create a specific binding site for an analyte of interest. The fluorescence properties of this compound itself, such as its quantum yield and emission wavelengths, are not documented. Research on other quinoline derivatives, such as 8-amidoquinolines for zinc sensing, highlights the potential of this class of compounds, but this has not been extended to the specific molecule . nih.gov
Affinity Probes for Biomolecular Systems (Focus on in vitro Binding Studies and Interaction Mechanisms)
An extensive search of scholarly articles and chemical databases yielded no specific in vitro binding studies where this compound has been utilized as an affinity probe. Research detailing its interactions with biomolecular systems, such as proteins or nucleic acids, is not present in the available literature. Consequently, there is no data on its binding affinity, selectivity for specific biological targets, or the molecular mechanisms (e.g., hydrophobic, hydrogen bonding, or π-stacking interactions) that would govern its binding. Studies on related but structurally distinct quinoline derivatives, such as Cloxyquin (5-chloro-8-hydroxyquinoline), have demonstrated how the quinoline scaffold can interact with proteins like bovine serum albumin, primarily through hydrophobic and π-π interactions. nih.gov However, such findings cannot be directly extrapolated to this compound due to the different substitution patterns on the quinoline ring, which would critically alter its electronic and steric properties.
As no experimental binding data is available, a data table for biomolecular interactions cannot be provided.
Sensors for Specific Analytes in Chemical and Environmental Contexts (Focus on Design Principles and Selectivity)
There is no published research on the design, synthesis, or application of chemical or environmental sensors based on this compound. The development of a chemical sensor relies on incorporating a specific molecular recognition element (the receptor) with a signal transducer. While halogenated quinoline scaffolds can, in principle, act as receptors or be functionalized to create fluorescent or colorimetric probes, no studies have implemented this compound for this purpose. Therefore, information regarding the design principles, the target analytes, the sensor's selectivity over interfering species, and its sensitivity (e.g., limit of detection) is currently non-existent in the scientific domain.
Due to the absence of research in this area, a data table summarizing sensor characteristics cannot be compiled.
Future Research Directions and Unaddressed Challenges
Development of Ultra-Efficient, Sustainable, and Scalable Synthetic Routes
The development of novel synthetic pathways for quinoline (B57606) derivatives is a central theme in contemporary organic chemistry. mdpi.com For 7-Bromo-2-chloro-8-methylquinoline, future efforts will likely focus on methods that are not only efficient but also environmentally benign and scalable for potential industrial applications.
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. ucd.ieacs.org The application of flow chemistry to the synthesis of quinolines has already demonstrated the potential for high-throughput production. vapourtec.comresearchgate.net Future research should aim to translate established batch syntheses of this compound into continuous flow protocols. This would involve the optimization of reaction parameters such as residence time, temperature, and reagent stoichiometry within a microreactor setup. A key challenge will be to maintain high yields and purity while minimizing waste generation. The development of such a process would be a significant step towards the large-scale, cost-effective production of this important quinoline derivative. acs.org
Table 1: Comparison of Batch vs. Potential Flow Synthesis for this compound
| Parameter | Traditional Batch Synthesis | Proposed Flow Synthesis |
| Scalability | Limited by reactor size | Easily scalable by extending run time |
| Safety | Handling of large volumes of hazardous materials | Smaller reaction volumes, better heat dissipation |
| Process Control | Difficult to control temperature and mixing | Precise control over reaction parameters |
| Efficiency | Potentially lower yields and longer reaction times | Higher yields and shorter reaction times |
Machine learning (ML) is emerging as a powerful tool in chemical synthesis, capable of predicting reaction outcomes and optimizing synthetic routes. researchgate.netacs.org For this compound, ML algorithms can be trained on existing reaction data for quinoline synthesis to predict the most efficient and sustainable pathways. acs.org This approach can significantly reduce the number of trial-and-error experiments required, saving time and resources. nih.gov Furthermore, ML models can identify novel synthetic strategies that may not be apparent to human chemists, opening up new avenues for the creation of this and other complex molecules. arxiv.org
Deepening Mechanistic Understanding Through Advanced In Situ Spectroscopic Techniques
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic processes and discovering new reactivity. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, can provide real-time insights into the formation of intermediates and transition states during the synthesis of quinolines. rsc.orgrsc.org Future studies on this compound should employ these techniques to elucidate the precise mechanisms of its formation. This knowledge can then be used to refine reaction conditions, improve yields, and minimize the formation of byproducts. Time-resolved spectroscopy methods can also be employed to investigate the photophysical properties and reaction dynamics of quinoline derivatives. nih.gov
Exploration of Novel Reactivity Patterns and Unprecedented Transformations of the Quinoline Core
The quinoline scaffold is a versatile platform for the development of new chemical entities with diverse biological activities. nih.govresearchgate.netnih.gov The functionalization of the quinoline ring is a key strategy in modern synthetic chemistry for expanding the chemical space of these compounds. rsc.org Future research should focus on exploring the novel reactivity patterns of this compound. The presence of bromo, chloro, and methyl substituents offers multiple sites for further chemical modification. Investigating unprecedented transformations of this quinoline core could lead to the discovery of new derivatives with unique properties and potential applications in materials science and medicinal chemistry. mdpi.commdpi.com
Integration with Artificial Intelligence and Robotics for Accelerated Discovery and Optimization
Leveraging High-Performance Computing for Advanced Predictive Modeling and Rational Design
High-performance computing (HPC) enables the use of sophisticated computational models to predict the properties and behavior of molecules with a high degree of accuracy. nsf.gov In the context of this compound, HPC can be used for advanced predictive modeling of its electronic structure, reactivity, and potential interactions with biological targets. researchgate.netmdpi.com These computational predictions can guide the rational design of new derivatives with optimized properties. For example, quantum mechanical calculations can be used to predict the most likely sites for chemical reactions, while molecular docking simulations can identify potential protein targets for drug discovery applications. bioengineer.orgarxiv.org
Table 2: Potential Applications of High-Performance Computing in the Study of this compound
| Application Area | Computational Method | Predicted Properties |
| Rational Drug Design | Molecular Docking, Molecular Dynamics | Binding affinity to target proteins, ADMET properties |
| Materials Science | Density Functional Theory (DFT) | Electronic properties, optical properties, stability |
| Reaction Prediction | Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction pathways, transition state energies, kinetic parameters |
Expanding the Repertoire of Advanced Material Applications Through Sophisticated Structure-Property Relationship Studies (Methodology Focus)
The development of advanced materials hinges on a deep understanding of the relationship between a molecule's structure and its resulting properties. For this compound, its potential application in areas such as organic electronics—for example, in organic light-emitting diodes (OLEDs)—is an area ripe for investigation. nih.gov The inherent photophysical properties of the quinoline scaffold can be finely tuned by its substituents.
Future research should prioritize a methodological approach to elucidate these structure-property relationships. This involves a synergistic combination of computational modeling and empirical characterization.
Methodological Approaches:
Computational and Theoretical Chemistry: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict key parameters. These include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for determining the electronic and optical properties of potential materials. These computational studies can guide the rational design of new derivatives with tailored characteristics.
Advanced Spectroscopic and Photophysical Analysis: A thorough investigation of the compound's photoluminescent properties is essential. This includes determining quantum yields, fluorescence lifetimes, and absorption/emission spectra in various solvents and in the solid state. Techniques such as transient absorption spectroscopy can provide insights into the excited-state dynamics.
Solid-State Characterization: For material applications, understanding the compound's behavior in the solid state is critical. X-ray diffraction (XRD) studies can determine the crystal packing structure, which significantly influences charge transport and luminescence in the solid state. Techniques like atomic force microscopy (AFM) and scanning electron microscopy (SEM) can be used to study the morphology of thin films.
Interactive Table: Methodologies for Structure-Property Relationship Studies
| Methodology | Parameter Investigated | Potential Application Insight |
|---|---|---|
| Density Functional Theory (DFT) | HOMO/LUMO energy levels, electron distribution | Predicts electronic properties for OLEDs and sensors |
| Time-Dependent DFT (TD-DFT) | Excited state energies, absorption/emission spectra | Guides design for specific optical properties |
| UV-Vis & Photoluminescence Spectroscopy | Absorption/emission wavelengths, quantum yield | Characterizes efficiency as a light-emitting material |
By systematically applying these methodologies, researchers can build a comprehensive understanding of how the specific arrangement of atoms in this compound dictates its macroscopic properties, paving the way for its integration into novel advanced materials.
Interdisciplinary Approaches for Novel Chemical Probe Development with Enhanced Specificity
The quinoline nucleus is a privileged scaffold in medicinal chemistry and chemical biology, often forming the core of bioactive molecules and chemical probes. researchgate.netresearchgate.netmdpi.com The development of this compound as a chemical probe for biological systems requires a highly interdisciplinary approach, merging synthetic chemistry with cell biology, biochemistry, and advanced imaging techniques.
The goal is to create probes that can selectively interact with a specific biological target, such as an enzyme or receptor, allowing for its visualization and study within a complex cellular environment. The halogens on the quinoline ring offer handles for further functionalization, for instance, through cross-coupling reactions to attach fluorophores or affinity tags.
Interdisciplinary Workflow for Probe Development:
Target Identification and Computational Docking: Initially, potential biological targets can be identified through computational screening. Molecular docking studies can predict the binding affinity and mode of interaction of this compound with various biomolecules.
Synthetic Modification and Library Generation: Synthetic chemists can then modify the parent compound to optimize binding affinity and specificity. This may involve creating a small library of derivatives where the bromine or chlorine atoms are substituted with other functional groups.
In Vitro Biochemical Assays: The synthesized compounds are then screened against the target biomolecule using in vitro assays to determine their potency and selectivity.
Cellular Imaging and Biological Validation: Promising candidates are further modified with imaging reporters (e.g., fluorescent dyes) and tested in cell-based assays. Advanced microscopy techniques, such as confocal or super-resolution microscopy, can be used to visualize the probe's localization and interaction with its target in living cells.
This collaborative cycle of design, synthesis, and testing is crucial for developing highly specific and effective chemical probes based on the this compound scaffold.
Challenges in Process Intensification and Industrial Scale-Up of Novel Synthetic Methodologies
While numerous methods exist for the synthesis of the quinoline core, such as the Skraup, Doebner-von Miller, and Friedländer reactions, their transition from laboratory-scale to industrial production is often fraught with challenges. iipseries.org These challenges are particularly pertinent for polysubstituted quinolines like this compound, where issues of regioselectivity, yield, and purification can become significant hurdles. researchgate.net
Key Challenges:
Harsh Reaction Conditions: Many classical quinoline syntheses require high temperatures and strong acids, which are not ideal for large-scale industrial processes due to safety concerns and the need for specialized equipment. google.com
Poor Atom Economy and Waste Generation: Traditional methods can generate significant amounts of waste, which is both environmentally and economically undesirable.
Purification Difficulties: The formation of positional isomers and other byproducts can complicate the purification process, often requiring multiple chromatographic steps that are difficult to scale up. researchgate.net
Process Intensification Strategies:
To overcome these challenges, modern approaches focusing on process intensification are being explored. Continuous flow chemistry, for example, offers a promising alternative to traditional batch processing. frontiersin.orgcetjournal.it
Interactive Table: Comparison of Batch vs. Flow Chemistry for Quinoline Synthesis
| Feature | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Heat & Mass Transfer | Often inefficient and non-uniform | Highly efficient and controlled |
| Safety | Higher risk with large volumes of reagents | Inherently safer with small reaction volumes |
| Scalability | Difficult, requires re-optimization | Easier, by running the system for longer |
| Reaction Conditions | Limited by boiling points at atmospheric pressure | Can utilize superheated solvents under pressure |
| Product Purity | Often requires extensive purification | Can lead to cleaner reactions and higher purity |
The implementation of flow chemistry, potentially coupled with enabling technologies like microwave irradiation or ultrasound, could significantly improve the efficiency, safety, and sustainability of synthesizing this compound and its derivatives on an industrial scale. frontiersin.orgunito.it
Emerging Trends in Halogenated Heterocycle Chemistry Relevant to this compound Research
The field of halogenated heterocycle chemistry is dynamic, with several emerging trends that will undoubtedly influence future research on this compound. These trends focus on developing more efficient and selective methods for the synthesis and functionalization of these important molecules.
C-H Bond Activation/Functionalization: A major goal in modern organic synthesis is the direct functionalization of carbon-hydrogen bonds. mdpi.com Developing methods to selectively activate and modify the C-H bonds on the quinoline core of this compound would provide a powerful tool for creating a diverse range of analogues without the need for pre-functionalized starting materials.
Photocatalysis: Visible-light photocatalysis has emerged as a green and powerful method for forging new chemical bonds under mild conditions. mdpi.com This technology could be applied to the synthesis of the quinoline core itself or for the late-stage functionalization of the this compound scaffold. For instance, photocatalytic methods could enable novel cross-coupling reactions at the chloro or bromo positions.
Halogen Dance Reactions: The "halogen dance" is a base-mediated isomerization reaction where a halogen atom migrates to a different position on an aromatic ring. researchgate.net Investigating the potential for halogen dance reactions on this compound could open up pathways to novel isomers that are otherwise difficult to synthesize, providing access to new chemical space and potentially new biological activities or material properties. researchgate.net
These emerging synthetic strategies, combined with the ongoing exploration of this molecule's potential in materials science and chemical biology, ensure that this compound and related halogenated heterocycles will remain a fertile ground for scientific discovery.
Concluding Remarks
Summary of Key Research Findings and Contributions to Quinoline (B57606) Chemistry
Research surrounding 7-Bromo-2-chloro-8-methylquinoline has primarily centered on its role as a versatile building block in organic synthesis. The strategic placement of a bromine atom at the 7-position, a chlorine atom at the 2-position, and a methyl group at the 8-position of the quinoline core imparts a distinct reactivity profile. This allows for selective functionalization through a variety of cross-coupling reactions, which are fundamental to the construction of complex molecular architectures.
The presence of two different halogen atoms (bromo and chloro) at positions with differing electronic environments is a key feature. This differential reactivity allows for sequential and site-selective cross-coupling reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling chemists to introduce a substituent at the 7-position while leaving the 2-chloro group intact for subsequent transformations. This stepwise functionalization is a significant contribution to the synthetic chemist's toolbox, allowing for the controlled and predictable assembly of polysubstituted quinolines.
The true value of this compound lies in its potential as a substrate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction would enable the introduction of a wide range of aryl or vinyl groups at the 7-position by coupling with a corresponding boronic acid or ester. libretexts.org
Sonogashira Coupling: The reaction with terminal alkynes, also typically palladium-catalyzed, would provide access to 7-alkynyl-2-chloro-8-methylquinolines, which are valuable precursors for more complex heterocyclic systems. libretexts.orgorganic-chemistry.org
Buchwald-Hartwig Amination: This reaction would allow for the formation of a carbon-nitrogen bond at the 7-position, introducing various amino functionalities that are prevalent in biologically active molecules. organic-chemistry.org
The subsequent reactivity of the 2-chloro position would then allow for the introduction of a second point of diversity, making this compound a highly valuable scaffold for creating libraries of novel compounds.
Broader Implications for Synthetic Organic Chemistry and Applied Chemical Sciences
The synthetic strategies enabled by this compound have broader implications that extend beyond the realm of fundamental quinoline chemistry. The ability to selectively and sequentially functionalize a heterocyclic core is a central theme in modern synthetic organic chemistry. This compound serves as a practical example of how the principles of differential reactivity can be applied to achieve complex molecular designs efficiently.
In the context of medicinal chemistry , quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The this compound scaffold provides a platform for the systematic exploration of structure-activity relationships (SAR). By varying the substituents at the 2- and 7-positions, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to enhance potency, selectivity, and pharmacokinetic profiles. The methyl group at the 8-position can also play a crucial role in influencing the conformation and metabolic stability of the molecule.
In materials science , quinoline-based structures are of interest for the development of organic light-emitting diodes (OLEDs), sensors, and other functional materials. The ability to introduce different aromatic and heteroaromatic groups via cross-coupling reactions on the this compound core could lead to the synthesis of novel materials with tailored electronic and photophysical properties.
Vision for Future Research Endeavors on this compound and Related Systems
While the potential of this compound as a synthetic intermediate is clear, there remain numerous avenues for future research that could further unlock its value.
A primary focus should be the detailed experimental investigation and reporting of its synthesis and reactivity . A comprehensive study documenting optimized procedures for its preparation and its performance in a wide array of cross-coupling reactions would be of immense value to the chemical community. This would include a thorough characterization of the compound and its derivatives using modern spectroscopic techniques.
Future research could also explore the development of novel catalytic systems for the selective functionalization of this and related dihalogenated quinolines. This could involve the design of new ligands for palladium or the exploration of alternative, more sustainable metal catalysts.
Furthermore, a systematic exploration of the biological activity of derivatives of this compound is warranted. The synthesis of a diverse library of compounds based on this scaffold and their screening against various biological targets could lead to the discovery of new therapeutic agents.
Finally, the investigation of the material properties of polymers and other macromolecules incorporating the this compound unit could open up new applications in materials science.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 7-Bromo-2-chloro-8-methylquinoline, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step halogenation and functionalization of quinoline derivatives. For example, 2-chloro-8-methylquinoline precursors can undergo regioselective bromination at the 7-position using brominating agents like NBS (N-bromosuccinimide) under controlled temperature (0–25°C) in DCM. Optimization involves adjusting stoichiometry, reaction time, and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .
- Key Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>95%). Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D-COSY/HMBC to resolve overlapping signals, particularly around aromatic protons and substituents.
- X-ray Crystallography : Determine absolute configuration and intermolecular interactions (e.g., C–H⋯π stacking) for solid-state behavior analysis .
- FT-IR : Confirm functional groups (e.g., C–Br stretch at ~550 cm⁻¹, C–Cl at ~750 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Guidelines :
- Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of dust/aerosols.
- Store at 2–8°C in airtight, light-resistant containers.
- Dispose of waste via approved hazardous waste contractors .
Advanced Research Questions
Q. How do electronic effects of bromo and chloro substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodology : The electron-withdrawing nature of Br and Cl substituents activates the quinoline ring for Suzuki-Miyaura or Buchwald-Hartwig couplings. Use Pd catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids or amines. Monitor regioselectivity via DFT calculations (e.g., Gaussian09) to predict electron density at reactive sites .
- Data Analysis : Compare coupling yields under varying conditions (solvent polarity, base strength) and characterize products via SC-XRD to confirm bond formation .
Q. What strategies resolve contradictions in reported biological activity data for halogenated quinolines?
- Approach :
- Meta-Analysis : Systematically review studies using PRISMA guidelines to identify variables (e.g., assay type, cell lines, concentration ranges). For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains (Gram-positive vs. Gram-negative) .
- Dose-Response Studies : Perform IC₅₀ assays with standardized protocols (e.g., 72-hour incubation in HeLa cells) and validate via replicate experiments .
Q. Can computational models predict the binding affinity of this compound to metalloenzymes?
- Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with zinc-dependent enzymes (e.g., matrix metalloproteinases). Validate predictions with in vitro fluorescence quenching assays using recombinant proteins .
- Outcome : Compare computed binding energies (ΔG) with experimental Kd values to refine force field parameters .
Q. How does the methyl group at the 8-position affect the compound’s pharmacokinetic properties?
- Study Design :
- In Vitro : Assess metabolic stability using liver microsomes (human/rat) and CYP450 inhibition assays.
- In Vivo : Conduct bioavailability studies in rodent models, measuring plasma concentration via LC-MS/MS.
- Data Interpretation : Corporate logP values (calculated via ChemDraw) to evaluate lipophilicity and blood-brain barrier penetration potential .
Methodological Best Practices
Q. What experimental controls are essential when studying this compound’s fluorescence properties?
- Controls :
- Include a reference fluorophore (e.g., fluorescein) to calibrate instrument sensitivity.
- Test solvent effects (e.g., DMSO vs. PBS) on emission spectra.
- Perform blank runs to account for autofluorescence in biological samples .
Q. How can researchers mitigate batch-to-batch variability in synthesized this compound?
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
